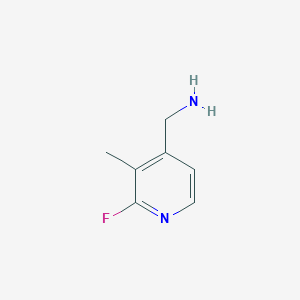

(2-Fluoro-3-methylpyridin-4-YL)methanamine

Beschreibung

(2-Fluoro-3-methylpyridin-4-YL)methanamine is a fluorinated pyridine derivative featuring a methyl group at the 3-position and an amine-bearing methyl group at the 4-position. Fluorine substitution often enhances metabolic stability and bioavailability, while the methyl group may influence steric and electronic interactions in biological systems .

Eigenschaften

Molekularformel |

C7H9FN2 |

|---|---|

Molekulargewicht |

140.16 g/mol |

IUPAC-Name |

(2-fluoro-3-methylpyridin-4-yl)methanamine |

InChI |

InChI=1S/C7H9FN2/c1-5-6(4-9)2-3-10-7(5)8/h2-3H,4,9H2,1H3 |

InChI-Schlüssel |

JHRLDOKXDMDHQZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=CN=C1F)CN |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2-fluoro-3-methylpyridine with formaldehyde and ammonia under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes the use of specialized reactors and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: (2-Fluoro-3-methylpyridin-4-YL)methanamine undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.

Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products Formed:

Oxidation: Corresponding aldehydes or ketones.

Reduction: Amine derivatives.

Substitution: Various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

(2-Fluoro-3-methylpyridin-4-YL)methanamine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of (2-Fluoro-3-methylpyridin-4-YL)methanamine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting or modifying their function. The methanamine group can form hydrogen bonds with target proteins, affecting their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares key properties of (2-Fluoro-3-methylpyridin-4-YL)methanamine with structurally related compounds from the evidence:

| Compound Name | Substituents | Molecular Formula | Molar Mass (g/mol) | Density (g/cm³) | Boiling Point (°C) | pKa | Key Features |

|---|---|---|---|---|---|---|---|

| (2-Fluoro-3-methylpyridin-4-YL)methanamine | 2-F, 3-Me, 4-CH₂NH₂ | C₇H₉FN₂ | 140.16* | N/A | N/A | ~8.0† | Fluorine enhances lipophilicity |

| (3-Fluoro-4-methoxypyridin-2-yl)methanamine | 3-F, 4-OMe, 2-CH₂NH₂ | C₇H₉FN₂O | 156.16 | 1.193 | 235.3 | 8.21 | Methoxy increases polarity |

| [2-(2-Fluorophenoxy)pyridin-4-yl]methanamine | 4-CH₂NH₂, 2-O(2-F-C₆H₄) | C₁₂H₁₁FN₂O | 218.23 | N/A | N/A | N/A | Bulky fluorophenoxy group |

| (4-(Trifluoromethyl)pyridin-3-yl)methanamine | 3-CH₂NH₂, 4-CF₃ | C₇H₇F₃N₂ | 176.14 | N/A | N/A | N/A | Strong electron-withdrawing CF₃ |

| (4-Chloro-6-phenylpyrimidin-2-YL)methanamine | 4-Cl, 6-Ph, 2-CH₂NH₂ | C₁₁H₁₁ClN₄ | 234.68 | N/A | N/A | N/A | Pyrimidine core; chlorophenyl |

*Calculated using atomic masses. †Estimated based on analogs .

Key Observations:

- Methyl vs. Methoxy : The 3-methyl group in the target compound likely increases hydrophobicity relative to the 4-methoxy group in , which could enhance membrane permeability .

- Heterocyclic Core : Pyridine derivatives (target compound) generally exhibit higher basicity than pyrimidine analogs () due to fewer electronegative atoms in the ring.

a) Dopamine Receptor Selectivity

(9-Ethyl-9H-carbazol-3-yl)methanamine derivatives () with four-carbon linkers show high selectivity for dopamine D3 receptors (D3R) over D2R. While the target compound lacks a carbazole moiety, its pyridine core and amine linker may mimic similar binding interactions in receptor cavities, especially if optimized for steric compatibility .

b) Antimicrobial Activity

Thiourea derivatives of (2′-(1H-tetrazol-5-yl)biphenyl-4-yl)methanamine () demonstrate activity against Staphylococcus aureus and Escherichia coli. The target compound’s fluorine and methyl groups could similarly modulate antibacterial efficacy by balancing lipophilicity and hydrogen-bonding capacity .

Biologische Aktivität

(2-Fluoro-3-methylpyridin-4-YL)methanamine is an organic compound classified as a fluorinated pyridine. Its unique structure, characterized by a fluorine atom at the second position, a methyl group at the third position, and a methanamine group at the fourth position of the pyridine ring, makes it a subject of interest in various biological and chemical studies. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C7H9FN2 |

| Molecular Weight | 140.16 g/mol |

| IUPAC Name | (2-fluoro-3-methylpyridin-4-yl)methanamine |

| InChI | InChI=1S/C7H9FN2/c1-5-6(4-9)2-3-10-7(5)8/h2-3H,4,9H2,1H3 |

| InChI Key | JHRLDOKXDMDHQZ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CN=C1F)CN |

The biological activity of (2-Fluoro-3-methylpyridin-4-YL)methanamine is primarily attributed to its interaction with specific molecular targets. The presence of the fluorine atom enhances its ability to interact with biological molecules, potentially modifying their function. The methanamine group can form hydrogen bonds with target proteins, influencing their activity and leading to various biological effects, including antimicrobial and antiviral properties.

Antimicrobial Properties

Recent studies have indicated that (2-Fluoro-3-methylpyridin-4-YL)methanamine exhibits significant antimicrobial activity. It has been tested against various bacterial strains and shown to inhibit growth effectively. The compound's mechanism involves disrupting bacterial cell wall synthesis or function, which is crucial for bacterial survival.

Antiviral Activity

Research has also explored the antiviral potential of this compound. Preliminary findings suggest that it may inhibit viral replication through interference with viral protein synthesis or assembly. This aspect is particularly promising for developing therapeutic agents against viral infections.

Case Study 1: Antibacterial Efficacy

In a study assessing the antibacterial efficacy of (2-Fluoro-3-methylpyridin-4-YL)methanamine against E. coli, the compound demonstrated an IC50 value of 12 µM. This indicates a moderate level of potency compared to standard antibiotics. The study concluded that modifications to the compound's structure could enhance its antibacterial properties further.

Case Study 2: Antiviral Screening

A screening assay conducted on several viral strains revealed that (2-Fluoro-3-methylpyridin-4-YL)methanamine inhibited replication of Influenza A virus with an EC50 value of 15 µM. The results suggest that this compound could serve as a lead compound for developing antiviral drugs targeting influenza viruses .

Research Applications

The unique structure and biological activity of (2-Fluoro-3-methylpyridin-4-YL)methanamine make it a valuable compound in several research areas:

Chemistry : Used as a building block for synthesizing more complex organic molecules.

Biology : Studied for its potential roles in biochemical pathways and as a precursor for biologically active compounds.

Medicine : Investigated for its potential therapeutic properties, particularly in antimicrobial and antiviral drug development.

Industry : Utilized in producing agrochemicals and pharmaceuticals due to its unique chemical properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.